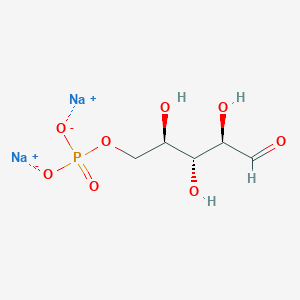
D-Ribose 5-phosphate (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Ribose 5-phosphate (disodium) is a crucial biochemical compound that plays a significant role in the pentose phosphate pathway, an essential metabolic pathway in cells. This compound is an intermediate in the oxidative branch and an end product in the non-oxidative branch of the pentose phosphate pathway. It is primarily involved in the synthesis of nucleotides and nucleic acids, making it vital for cellular functions and genetic material formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Ribose 5-phosphate (disodium) can be synthesized through various chemical routes. One common method involves the phosphorylation of D-ribose using phosphoric acid in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, D-Ribose 5-phosphate (disodium) is often produced via microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overproduce the compound. The fermentation process is optimized for maximum yield, followed by purification steps to isolate the compound in its disodium salt form .
Chemical Reactions Analysis
Types of Reactions: D-Ribose 5-phosphate (disodium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ribulose 5-phosphate.
Reduction: Under specific conditions, it can be reduced to form ribitol 5-phosphate.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the synthesis of nucleotides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include NADP+ in enzymatic reactions.
Reduction: Reducing agents such as NADPH are used in enzymatic processes.
Substitution: Phosphorylating agents like ATP are used in the presence of enzymes such as ribokinase.
Major Products:
Ribulose 5-phosphate: Formed through oxidation.
Ribitol 5-phosphate: Formed through reduction.
Nucleotides: Formed through substitution reactions involving ATP.
Scientific Research Applications
D-Ribose 5-phosphate (disodium) has extensive applications in scientific research:
Chemistry: Used as a substrate to study enzyme kinetics and mechanisms, particularly those involved in the pentose phosphate pathway.
Biology: Essential for studying cellular metabolism and genetic material synthesis.
Medicine: Investigated for its potential in treating metabolic disorders and enhancing cellular energy production.
Mechanism of Action
The primary mechanism of action of D-Ribose 5-phosphate (disodium) involves its role in the pentose phosphate pathway. It serves as a precursor for the synthesis of nucleotides and nucleic acids. The compound interacts with various enzymes, such as ribose-5-phosphate isomerase and transketolase, facilitating the conversion of sugars and the generation of reducing power in the form of NADPH. These processes are crucial for cellular growth, repair, and maintenance .
Comparison with Similar Compounds
Ribulose 5-phosphate: An isomer of D-Ribose 5-phosphate, involved in the same metabolic pathway.
Xylulose 5-phosphate: Another isomer, playing a role in the non-oxidative branch of the pentose phosphate pathway.
Ribose: The parent sugar, which can be phosphorylated to form D-Ribose 5-phosphate.
Uniqueness: D-Ribose 5-phosphate (disodium) is unique due to its specific role as an intermediate in both the oxidative and non-oxidative branches of the pentose phosphate pathway. Its ability to participate in various biochemical reactions and its importance in nucleotide synthesis distinguish it from other similar compounds.
Properties
Molecular Formula |
C5H9Na2O8P |
|---|---|
Molecular Weight |
274.07 g/mol |
IUPAC Name |
disodium;[(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate |
InChI |
InChI=1S/C5H11O8P.2Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;/h1,3-5,7-9H,2H2,(H2,10,11,12);;/q;2*+1/p-2/t3-,4+,5-;;/m0../s1 |
InChI Key |
MSUSOPCULOEKKB-LMQMBFIUSA-L |
Isomeric SMILES |
C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


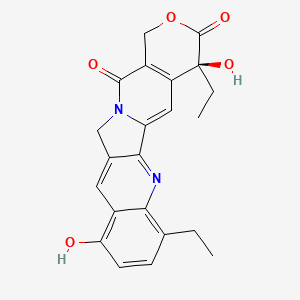
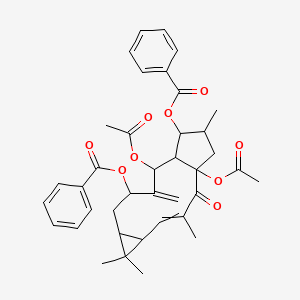
![[(1R,3Z,5R,7S,9R,11R,12R,13S,14S)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate](/img/structure/B10824999.png)
![(2R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10825007.png)
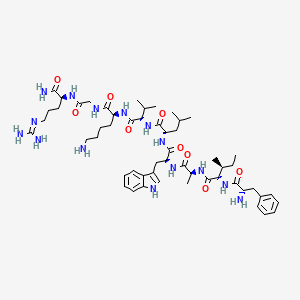
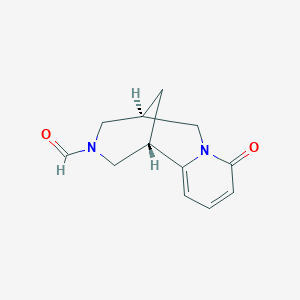
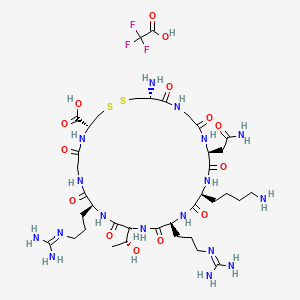
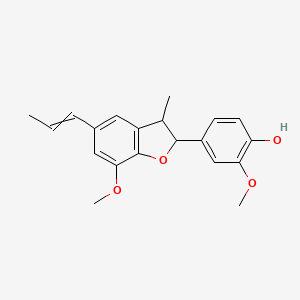

![[(1R,3E,5R,7S,9R,12R,13S,14S)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate](/img/structure/B10825039.png)
![[(1R,3Z,5R,7S,9R,12R,13S,14S)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate](/img/structure/B10825050.png)
![(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B10825071.png)
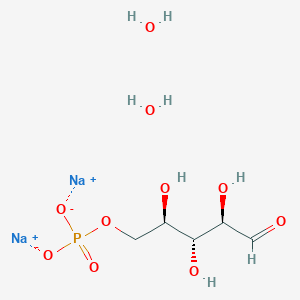
![(2S,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B10825081.png)
